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Compound of Interest

Compound Name: BIIB129

cat. No.: 812367742

An In-depth Technical Guide to BIIB129: A Covalent BTK Inhibitor

This technical guide provides a comprehensive overview of BIIB129, a covalent, selective, and
brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK). It is intended for researchers,
scientists, and professionals in drug development interested in the chemical properties,
mechanism of action, and preclinical data of this compound, which is under investigation for the
treatment of multiple sclerosis (MS).

Core Chemical Identity and Properties

BIIB129 is a structurally distinct small molecule designed for high selectivity and central
nervous system (CNS) penetration.[1][2][3] Its chemical nomenclature and key
physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of BlIB129
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Property Value Reference(s)

N-methyl-N-[cis-3-methyl-3-[[6-
(1-methyl-1H-pyrazol-4-

IUPAC Name yl)pyrazolo[1,5-a]pyrazin-4- [4]
ylJoxy]cyclobutyl]-2-

propenamide

N-Methyl-N-[(1s,3s)-3-methyl-
3-[[6-(1-methyl-1H-pyrazol-4-

Alternate [JUPAC Name yl)pyrazolo[1,5-a]pyrazin-4- [5]
ylJoxy]cyclobutyl]prop-2-
enamide
CAS Number 2770960-52-4 [4]15]
Molecular Formula C19H22N602 [4115]
Molecular Weight 366.42 g/mol [3][5]
Appearance Solid [415]

DMSO: = 10 mg/mL; Ethanol:
Solubility Sparingly soluble (1-10 [4]
mg/mL)

C--INVALID-LINK--
SMILES (C1)OC2=NC(C(C=N3)=CN3C  [4]
)=CN4C2=CC=N4

WBFSPPPOPIJCLF-
InChl Key [41[5]
DHFPXDALSA-N

Mechanism of Action and Signaling Pathway

BIIB129 is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor
tyrosine kinase belonging to the Tec family.[1][2] BTK is a critical signaling protein in B cells and
myeloid cells.[1][2]

The molecule acts by forming an irreversible covalent bond with a specific cysteine residue
(Cys481) located within the ATP-binding pocket of the BTK enzyme.[1][6] This covalent binding
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permanently inactivates the kinase, blocking its downstream signaling functions.
BTK plays a crucial role in:

o B Cell Receptor (BCR) Signaling: It is essential for B cell development, differentiation, and
activation.[1][7] Inhibition of BTK is expected to block the proliferation and effector functions
of B cells.[1]

o Myeloid Cell Activation: In innate immune cells like microglia, macrophages, and monocytes,
BTK is involved in Fc receptor (FCR) signaling, which leads to the secretion of cytokines and
other inflammatory responses.[1]

By inhibiting BTK in both B cells and myeloid cells within the periphery and the CNS, BIIB129
is proposed to reduce the chronic neuroinflammation that drives neurodegeneration in multiple
sclerosis.[1][8]
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Simplified BTK signaling pathways in B cells and myeloid cells and the inhibitory action of
BliB129.

Preclinical Biological Activity
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BIIB129 has demonstrated potent and selective inhibitory activity in both cellular and in vivo
models. Its efficacy is attributed to its covalent mechanism, which leads to sustained target
engagement.

Table 2: Preclinical Efficacy and Selectivity of BIIB129

Assay | Model Endpoint Value Reference(s)

Cellular Activity

Human Whole Blood
CD69 Activation ICso 7.9 nM [4]
Assay

In Vivo Activity

Anti-MOG Antibody-
Induced Microglia EDso 1.5 mg/kg [4]

Activation (Mice)

Selectivity

Kinase Panel Screen

) % Inhib. Selective at 1 uM [4]
(vs. 403 kinases)

Experimental Protocols

The characterization of BIIB129 involved several key assays to determine its potency,
mechanism, and in vivo efficacy. The methodologies for these experiments are detailed below.

Continuous-Read Kinetic Enzyme Assay

To elucidate the two-step covalent binding mechanism, a continuous-read kinetic enzyme
assay was developed to measure both the initial reversible binding (Ki) and the subsequent
rate of irreversible inactivation (Kina.t).

e Principle: This assay continuously monitors the enzymatic activity of BTK over time in the
presence of the inhibitor. The rate of activity loss is used to calculate the kinetic parameters.

o Methodology:
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o Recombinant BTK enzyme is incubated with a suitable substrate that produces a
detectable signal (e.g., fluorescence) upon phosphorylation.

o BIIB129 is added at various concentrations to initiate the reaction.
o The reaction progress is monitored in real-time using a plate reader.

o The resulting kinetic data are fitted to a model for covalent inhibition to determine the Ki

and kina.t Values.

Legend

E: BTK Enzyme 1: BIIB129 Inhibitor E-I: Reversible Complex E-I: Covalent Complex

Step 1: Reversible Binding
E+l=El

Step 2: Covalent Bond Formation
El - E-l

Determine Kinetic Parameters
(Ki and Kinat)
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Logical workflow of the two-step covalent inhibition mechanism measured by kinetic assays.

Human Whole Blood CD69 Activation Assay (ICso
Determination)

This assay measures the potency of BIIB129 in a physiologically relevant ex vivo setting.

e Principle: CD69 is an early activation marker on the surface of lymphocytes. The assay
quantifies the ability of BIIB129 to inhibit the anti-IgD-induced expression of CD69 on B cells
in whole blood.

e Methodology:
o Freshly collected human whole blood is treated with a range of BIIB129 concentrations.
o B cells are stimulated with an anti-lgD antibody to induce activation via the BCR pathway.
o After incubation, red blood cells are lysed.

o The expression of CD69 on the B cell surface is quantified using flow cytometry with
fluorescently labeled antibodies against B cell markers (e.g., CD19) and CD69.

o The concentration of BIIB129 that causes 50% inhibition of CD69 expression (ICso) is
calculated.

In Vivo Microglia Activation Model (EDso Determination)

This animal model assesses the ability of BIIB129 to engage its target in the CNS and produce

a pharmacodynamic effect.

e Principle: The model uses anti-myelin oligodendrocyte glycoprotein (MOG) antibodies to
induce the activation of microglia, the resident immune cells of the CNS. The efficacy of
BIIB129 is measured by its ability to suppress this activation.

o Methodology:
o Mice are administered various doses of BlIB129.

o Microglia activation is induced by the administration of anti-MOG antibodies.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12367742?utm_src=pdf-body
https://www.benchchem.com/product/b12367742?utm_src=pdf-body
https://www.benchchem.com/product/b12367742?utm_src=pdf-body
https://www.benchchem.com/product/b12367742?utm_src=pdf-body
https://www.benchchem.com/product/b12367742?utm_src=pdf-body
https://www.benchchem.com/product/b12367742?utm_src=pdf-body
https://www.benchchem.com/product/b12367742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

o Brain tissue is collected, and the level of microglia activation is assessed using techniques
such as immunohistochemistry or flow cytometry to measure specific activation markers.

o The dose of BIIB129 that produces 50% of the maximal inhibitory effect (EDso) is
determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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